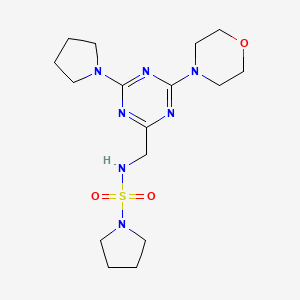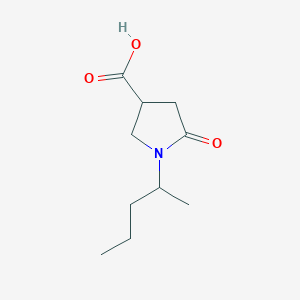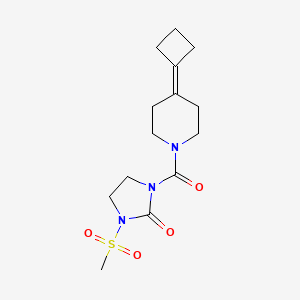
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide is a complex organic compound that belongs to the class of triazine derivatives
準備方法
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step organic synthesis process. The initial step often involves the formation of the triazine ring by reacting cyanuric chloride with morpholine under controlled conditions. Following this, pyrrolidine is introduced to the triazine ring via a nucleophilic substitution reaction. The final step involves sulfonamide formation through sulfonation reactions using appropriate reagents.
Industrial Production Methods: : On an industrial scale, the synthesis may employ continuous flow processes to ensure a higher yield and better control over reaction conditions
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidinyl and morpholino moieties.
Reduction: : The triazine ring structure is generally resistant to reduction; however, reduction can occur at the sulfonamide group under strong reducing conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Reagents such as sodium hydride (NaH) for nucleophilic substitution, and sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products:
科学的研究の応用
This compound finds use in:
Chemistry: : As a reagent in organic synthesis and catalysis.
Medicine: : Investigated for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: : Utilized in the development of advanced materials and chemical sensors.
作用機序
The compound's effects are largely dictated by its ability to interact with specific molecular targets. Its triazine core allows for strong binding with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group is known for its bioactivity, often contributing to the compound’s antimicrobial properties by mimicking the structure of essential biomolecules and disrupting biological processes.
類似化合物との比較
Compared to other triazine derivatives, N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide stands out due to its unique combination of functional groups, enhancing its reactivity and potential application range. Similar compounds include:
2,4-Diamino-6-chloropyrimidine: : Another triazine derivative with simpler structure but less versatile reactivity.
Cyanuric acid: : Basic triazine compound used extensively in chemistry.
Sulfanilamide: : Classic sulfonamide known for its medicinal properties, but lacking the triazine ring structure.
This deep dive should give you a comprehensive overview of this fascinating compound and its myriad of applications. What piqued your interest about it?
特性
IUPAC Name |
N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7O3S/c24-27(25,23-7-3-4-8-23)17-13-14-18-15(21-5-1-2-6-21)20-16(19-14)22-9-11-26-12-10-22/h17H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBKXSSPTKPHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNS(=O)(=O)N3CCCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2574695.png)

![6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2574698.png)
![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2574701.png)



![2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2574707.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2574710.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B2574715.png)
![2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2574717.png)

